水杨酸钠

概述

描述

Sodium salicylate is a sodium salt of salicylic acid, known for its medicinal properties. It is commonly used as an analgesic and antipyretic. Sodium salicylate also acts as a non-steroidal anti-inflammatory drug and has been shown to induce apoptosis in cancer cells .

科学研究应用

作用机制

水杨酸钠主要通过抑制环氧合酶(COX-1 和 COX-2)发挥其作用,环氧合酶参与前列腺素的合成。 通过抑制这些酶,水杨酸钠可以减轻炎症、疼痛和发烧 . 此外,它已被证明可以干扰活化 B 细胞核因子 kappa 轻链增强子 (NF-κB) 的激活,NF-κB 是一种蛋白质复合物,在调节对感染的免疫反应中起着关键作用 .

类似化合物:

水杨酸: 水杨酸钠的母体化合物,用于类似的应用,但具有不同的溶解度和药代动力学特性。

阿司匹林(乙酰水杨酸): 水杨酸的衍生物,广泛用作镇痛药和抗炎药。

水杨酸甲酯: 水杨酸的酯,通常用于局部镇痛药和擦剂。

水杨酸钠的独特性: 水杨酸钠的独特性在于它可以作为对阿司匹林过敏个体的阿司匹林替代品。 它还具有独特的溶解度特性,使其适用于各种工业和制药应用 .

生化分析

Biochemical Properties

Sodium salicylate plays a significant role in biochemical reactions, particularly as a non-steroidal anti-inflammatory drug (NSAID). It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, where sodium salicylate inhibits the synthesis of prostaglandins, thereby reducing inflammation and pain . Additionally, sodium salicylate has been shown to induce apoptosis in cancer cells by interacting with specific proteins involved in cell death pathways .

Cellular Effects

Sodium salicylate exerts multiple effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium salicylate has been found to increase the expression of COX-2 and prostaglandin D2 release in cardiomyocytes, leading to cardiomyocyte hypertrophy . It also affects oxidative stress responses by increasing the activity of superoxide dismutase (SOD) and reducing the production of malondialdehyde (MDA) in liver cells .

Molecular Mechanism

At the molecular level, sodium salicylate exerts its effects through various mechanisms. It binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . Sodium salicylate also modulates gene expression by influencing transcription factors and signaling pathways. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . Additionally, sodium salicylate can induce apoptosis by activating caspases and other proteins involved in the cell death pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium salicylate can change over time. The stability and degradation of sodium salicylate are crucial factors that influence its long-term effects on cellular function. Studies have shown that sodium salicylate can protect cells from oxidative stress over extended periods by maintaining high levels of antioxidant enzymes . Prolonged exposure to sodium salicylate may also lead to cellular toxicity and necrosis .

Dosage Effects in Animal Models

The effects of sodium salicylate vary with different dosages in animal models. At lower doses, sodium salicylate exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects such as gastrointestinal irritation, renal toxicity, and central nervous system disturbances . In animal studies, sodium salicylate has been shown to induce hyperactivity in neural responses at high doses, leading to potential neurotoxicity .

Metabolic Pathways

Sodium salicylate is involved in several metabolic pathways. It is primarily metabolized in the liver through conjugation with glycine to form salicyluric acid and glucuronidation to form glucuronides . These metabolites are then excreted in the urine. Sodium salicylate also affects metabolic flux by modulating the activity of enzymes involved in fatty acid oxidation and cholesterol metabolism .

Transport and Distribution

Within cells and tissues, sodium salicylate is transported and distributed through various mechanisms. It is highly protein-bound in the bloodstream, primarily to serum albumin . Sodium salicylate can cross cell membranes and accumulate in specific tissues, such as the liver and kidneys . Its distribution is influenced by factors such as pH and the presence of transporters and binding proteins .

Subcellular Localization

Sodium salicylate’s subcellular localization plays a crucial role in its activity and function. It can localize to different cellular compartments, including the cytoplasm and mitochondria . The targeting of sodium salicylate to specific organelles is mediated by post-translational modifications and targeting signals . For example, sodium salicylate can uncouple oxidative phosphorylation in mitochondria, leading to changes in cellular energy metabolism .

准备方法

合成路线和反应条件: 水杨酸钠可以在高温高压条件下由苯酚钠和二氧化碳合成。 另一种方法是将水杨酸甲酯(冬青油)与过量的氢氧化钠回流 .

工业生产方法: 在工业环境中,水杨酸钠通常通过Kolbe-Schmitt反应制备,其中苯酚钠在高温高压下与二氧化碳反应生成水杨酸钠 .

反应类型:

氧化: 水杨酸钠可以进行氧化反应生成各种产物,包括水杨酸。

取代: 它可以参与取代反应,特别是亲电芳香取代,其中苯环上的羟基可以被其他官能团取代。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

取代: 在受控条件下使用卤素(氯、溴)和硝化剂(硝酸)等试剂。

主要产品:

氧化: 水杨酸。

取代: 各种取代的水杨酸盐,取决于所使用的试剂。

相似化合物的比较

Salicylic Acid: The parent compound of sodium salicylate, used in similar applications but with different solubility and pharmacokinetic properties.

Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid, widely used as an analgesic and anti-inflammatory agent.

Methyl Salicylate: An ester of salicylic acid, commonly used in topical analgesics and liniments.

Uniqueness of Sodium Salicylate: Sodium salicylate is unique in its ability to be used as an alternative to aspirin for individuals who are sensitive to aspirin. It also has distinct solubility properties, making it suitable for various industrial and pharmaceutical applications .

属性

CAS 编号 |

54-21-7 |

|---|---|

分子式 |

C7H6NaO3 |

分子量 |

161.11 g/mol |

IUPAC 名称 |

sodium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

InChI 键 |

REWPEPFZCALMJB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |

手性 SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[Na] |

外观 |

Solid powder |

Key on ui other cas no. |

54-21-7 90218-97-6 |

物理描述 |

DryPowder; Liquid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

13639-21-9 |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sodium salicylate; Kerasalicyl; Kerosal; Magsalyl; |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

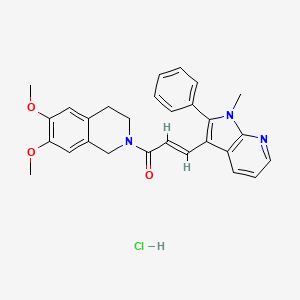

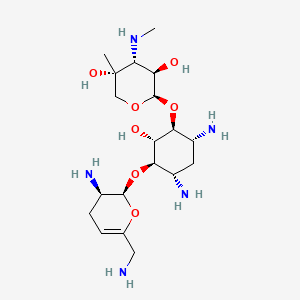

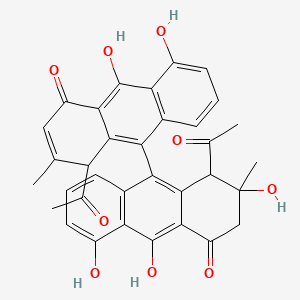

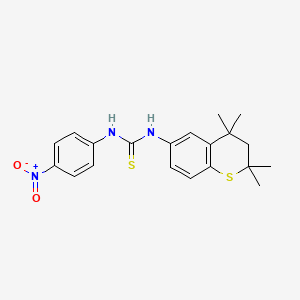

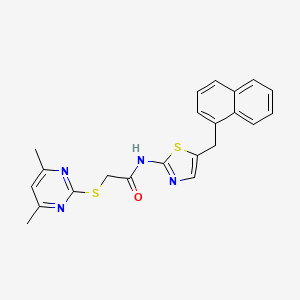

Feasible Synthetic Routes

A: Sodium salicylate is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. [] This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. []

A: Research suggests that sodium salicylate can improve both hepatic and peripheral insulin resistance. This effect is attributed to its ability to reduce oxidative stress in the liver and muscles. [, ]

A: Yes, studies in rats have shown that sodium salicylate can increase the expression of c-fos, GAD67, and GABAAα1 in the inferior colliculus, a part of the auditory brainstem. [] This suggests potential involvement in the central auditory system and compensatory mechanisms for ototoxicity.

A: Sodium salicylate has been shown to inhibit dentine formation in rat incisors. [] This effect is believed to be due to the direct action of sodium salicylate on odontoblasts or mesenchymal cells in the pulp, rather than a secondary action through the pituitary-adrenal axis. []

ANone: The molecular formula of sodium salicylate is C₇H₅NaO₃. Its molecular weight is 160.10 g/mol.

A: Sodium salicylate, when used in combination with various binders like gum arabic, gelatin, and polyvinyl alcohol, influences the particle properties of spray-dried products. [] These properties include diameter, true density, sphericity, and surface area. []

ANone: This section will be skipped as the provided research papers do not cover the catalytic properties and applications of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not cover aspects related to computational chemistry and modeling of sodium salicylate.

A: Studies have shown that the ortho position of the OH group in the benzene ring is crucial for the inhibitory action of sodium salicylate on dentine formation. [] This highlights the importance of specific structural features for its biological activity.

A: Sodium salicylate can be formulated with non-ionic surfactants and dimethyl sulfoxide to increase its percutaneous absorption and bioavailability. []

ANone: This section will be skipped as the provided research papers do not focus on SHE regulations related to sodium salicylate.

A: Sodium salicylate demonstrates a shorter elimination half-life and faster clearance after intravenous administration compared to oral administration in sheep. []

A: In dogs, sodium salicylate administration significantly increased the total systemic clearance and biliary clearance of indomethacin, leading to a rapid drop in indomethacin plasma levels. []

A: In vitro studies have demonstrated that sodium salicylate, within a specific concentration range, can protect spiral ganglion neurons from cisplatin-induced damage, likely due to its anti-apoptotic effects. []

A: Low-dose sodium salicylate has been shown to promote ovulation in mice and sheep by increasing the levels of ovulation hormones and inflammation through the promotion of CYP17A1 expression. []

A: Middle ear instillation of sodium salicylate can alleviate gentamicin-induced auditory function deficits and reduce outer hair cell loss in guinea pigs. []

ANone: This section will be skipped as the provided research papers do not specifically address resistance and cross-resistance mechanisms associated with sodium salicylate.

ANone: This section will be skipped as the provided research papers do not primarily focus on the toxicological profile and long-term effects of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not discuss specific drug delivery and targeting strategies for sodium salicylate.

ANone: This section will be skipped as the provided research papers do not discuss biomarkers related to sodium salicylate treatment.

A: Sodium salicylate concentrations in biological samples can be determined using high-performance liquid chromatography (HPLC) with diode array detection. [] Additionally, first-derivative spectroscopy offers a method for the simultaneous determination of acetaminophen and sodium salicylate in tablets. []

ANone: This section will be skipped as the provided research papers do not provide information on the environmental impact and degradation of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not specifically address dissolution and solubility studies of sodium salicylate.

ANone: This section will be skipped as the provided research papers do not provide detailed information on the validation of analytical methods for sodium salicylate.

ANone: This section will be skipped as the provided research papers do not focus on quality control and assurance measures related to sodium salicylate.

A: Research in rabbits indicates that sodium salicylate can diminish the production of complement-fixing antibodies, agglutinins, and hemolysins, suggesting a potential impact on the immune response. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one](/img/structure/B1680983.png)